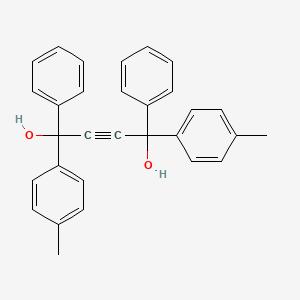![molecular formula C20H44O2Sn B14313205 Stannane, tributyl[1-(methoxymethoxy)hexyl]- CAS No. 113248-97-8](/img/structure/B14313205.png)
Stannane, tributyl[1-(methoxymethoxy)hexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, tributyl[1-(methoxymethoxy)hexyl]- (CAS Number: 113248-97-8) is a chemical compound with the empirical formula C15H34O2Sn. It belongs to the class of organotin compounds and contains a tin atom bonded to three butyl groups and a unique methoxymethoxyhexyl group . This compound is used in various applications due to its interesting properties.
Métodos De Preparación
Synthetic Routes:: The synthesis of tributyl[1-(methoxymethoxy)hexyl]- stannane involves the reaction of tributyltin chloride with the corresponding alcohol, 1-(methoxymethoxy)hexanol. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane .
Industrial Production:: While specific industrial production methods are not widely documented, researchers and manufacturers typically follow the synthetic route mentioned above to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Tributyl[1-(methoxymethoxy)hexyl]- stannane can undergo various chemical reactions:
Substitution Reactions: It can participate in substitution reactions, where the butyl groups are replaced by other functional groups.
Redox Reactions: Oxidation and reduction reactions involving the tin center are possible.
Hydrolysis: The compound can react with water to form tributyltin hydroxide.
Coordination Chemistry: It can coordinate with other metal ions or ligands.
Common reagents include Lewis acids, bases, and nucleophiles. Major products formed depend on the specific reaction conditions and substituents involved.
Aplicaciones Científicas De Investigación
Chemistry::
Catalysis: Tributyl[1-(methoxymethoxy)hexyl]- stannane serves as a catalyst in various organic transformations.
Organometallic Chemistry: Researchers study its reactivity and coordination behavior.
Antifungal Properties: Some organotin compounds exhibit antifungal activity.
Biological Interactions: Investigating its interactions with biological systems.
Polymer Chemistry: Used as a catalyst or stabilizer in polymerization reactions.
Surface Modification: Applied in surface treatments and coatings.
Mecanismo De Acción
The exact mechanism by which tributyl[1-(methoxymethoxy)hexyl]- stannane exerts its effects remains an active area of research. It likely involves interactions with cellular components, enzymes, or receptors.
Comparación Con Compuestos Similares
Propiedades
Número CAS |
113248-97-8 |
|---|---|
Fórmula molecular |
C20H44O2Sn |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
tributyl-[1-(methoxymethoxy)hexyl]stannane |
InChI |
InChI=1S/C8H17O2.3C4H9.Sn/c1-3-4-5-6-7-10-8-9-2;3*1-3-4-2;/h7H,3-6,8H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
NPUTXZSFXNVDMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(OCOC)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
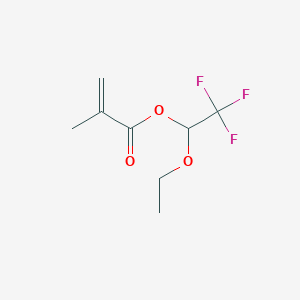
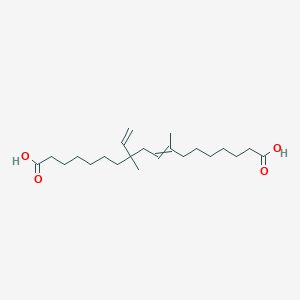
![3-Pyridinecarboxamide, N-[2-[(1-methylethyl)amino]-2-oxoethyl]-](/img/structure/B14313141.png)
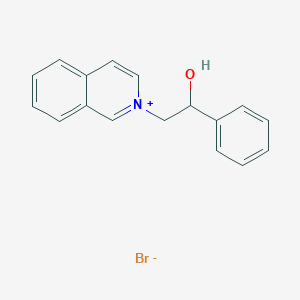
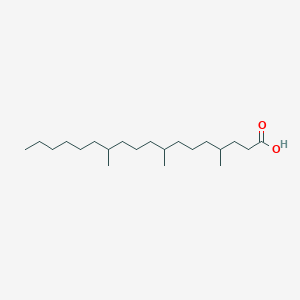
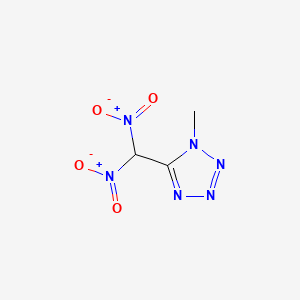
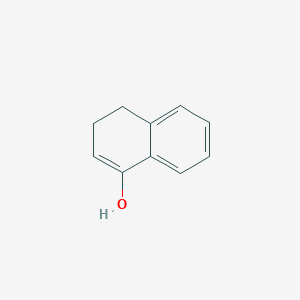
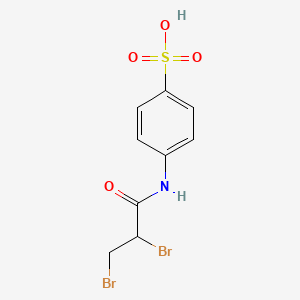
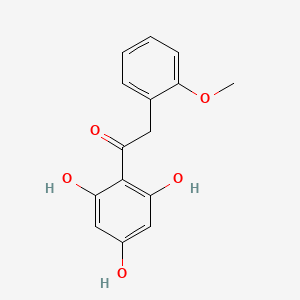
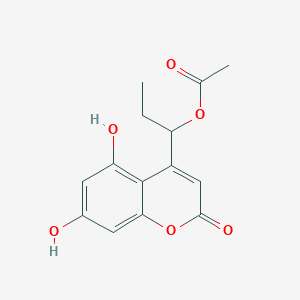
![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
